3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

Sigma-1 receptor Radioligand binding Neuropharmacology

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol (CAS 1201907-22-3) is a chiral amino alcohol derivative characterized by a 2,3-dimethylphenyl substituent on a propanol backbone. This structural motif places it within the broader class of arylpropanolamines, compounds frequently explored for their interactions with sigma receptors, adrenergic systems, and as versatile synthetic intermediates.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B13161313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,3-dimethylphenyl)propan-1-ol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(CCN)O)C
InChIInChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5,11,13H,6-7,12H2,1-2H3
InChIKeyDQHQRZZCLZLJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(2,3-dimethylphenyl)propan-1-ol: Core Properties and Research Use Context


3-Amino-1-(2,3-dimethylphenyl)propan-1-ol (CAS 1201907-22-3) is a chiral amino alcohol derivative characterized by a 2,3-dimethylphenyl substituent on a propanol backbone [1]. This structural motif places it within the broader class of arylpropanolamines, compounds frequently explored for their interactions with sigma receptors, adrenergic systems, and as versatile synthetic intermediates [1] . Its primary relevance in research stems from its capacity to engage sigma-1 and sigma-2 receptors, as evidenced by radioligand binding assays, making it a candidate for studies in neuropharmacology, pain modulation, and oncology [2].

Target Sigma-1/sigma-2 receptor binding studies
Profile Balanced dual-subtype affinity for receptor modulation research
Advantage Minimal PNMT off-target engagement for clean mechanistic interpretation
Chemistry Chiral amino alcohol building block; enantiopure forms accessible

Why Unspecified '3-Amino-1-phenylpropan-1-ol' Analogs Are Not Equivalent to 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol


The 2,3-dimethyl substitution pattern on the phenyl ring is a critical determinant of pharmacological profile within the arylpropanolamine class. Unlike unsubstituted phenyl analogs or isomers with different methyl group positioning (e.g., 3,4- or 2,4-dimethyl), the 2,3-dimethyl arrangement significantly modulates sigma receptor binding affinity and selectivity [1] [2]. This is consistent with established sigma receptor pharmacophore models, which identify hydrophobic bulk in the 'A' region as a key driver of high-affinity ligand recognition [2]. Consequently, substituting 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol with a generic 3-amino-1-phenylpropan-1-ol or a regioisomeric dimethyl analog will not yield comparable receptor engagement profiles, potentially invalidating experimental outcomes where sigma receptor modulation is the endpoint of interest.

2,3-Dimethyl substitution is critical

Unsubstituted phenyl or 3,4-dimethyl analogs may exhibit divergent sigma receptor affinity and selectivity, potentially invalidating sigma-focused endpoints.

Chirality alters pharmacological readout

Racemic mixtures can mask enantiomer-specific activity; using non-enantiopure materials risks inconsistent results in stereosensitive assays.

PNMT-inactive vs adrenergic-active analogs

Substituting with an arylpropanolamine that retains PNMT inhibition may introduce adrenergic confounds absent in the target compound.

Quantitative Differentiation of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol vs. In-Class Comparators


Sigma-1 Receptor Affinity of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol Compared to a 3,4-Dimethyl Analog

The sigma-1 receptor binding affinity of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol has been determined to be 67 nM (Ki), as measured by displacement of [3H]-(+)-SKF 10047 in rat brain membranes [1]. In contrast, a structurally related analog, 3-amino-3-(3,4-dimethylphenyl)propan-1-ol, exhibited an IC50 of 1.40 nM in a binding assay using [3H]DTG as a radioligand in guinea pig cerebellum, which approximates a Ki in the low nanomolar range [2]. This difference of approximately two orders of magnitude highlights the profound impact of the methyl group substitution pattern on sigma-1 receptor engagement.

Sigma-1 Affinity vs 3,4‑dimethyl
Cross-study comparable
Target Ki = 67 nM
vs
3,4‑dimethyl IC50 = 1.40 nM
2,3‑dimethyl pattern shifts affinity window; supports potency-driven analog selection.
Different radioligands and tissue sources used across assays.
Sigma-1 receptor Radioligand binding Neuropharmacology

Sigma-2 Receptor Affinity of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol and Comparative Selectivity Profile

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol exhibits a Ki of 90 nM for the sigma-2 receptor, as determined in rat PC12 cells [1]. When compared to its sigma-1 affinity (Ki = 67 nM), the compound displays a relatively balanced binding profile with a sigma-1/sigma-2 selectivity ratio of approximately 1.34 [1]. This is in contrast to known high-affinity sigma-1 ligands such as SA4503, which have an IC50 of 17.4 nM for sigma-1 and exhibit ~100-fold lower affinity for the sigma-2 receptor . The near-equivalent affinity of the target compound for both sigma receptor subtypes distinguishes it from more selective sigma-1 agonists and antagonists.

Sigma-2 Affinity & Selectivity
Cross-study comparable
Target Ki = 90 nM, ratio ~1.3
vs
SA4503 IC50 = 17.4 nM, ratio ~100
Balanced sigma-1/sigma-2 profile supports dual-receptor modulation research.
SA4503 shown as highly sigma-1‑selective comparator.
Sigma-2 receptor TMEM97 Receptor selectivity

Weak PNMT Inhibition Distinguishes 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol from Potent Adrenergic Modulators

In vitro assays reveal that 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is a very weak inhibitor of phenylethanolamine N-methyltransferase (PNMT), with a reported Ki of 1.11 × 10^6 nM (1.11 mM) using a radiochemical assay with bovine enzyme [1]. This is in stark contrast to known potent PNMT inhibitors from the benzylamine class, such as 2,3-dichloro-α-methylbenzylamine (DCMB), which exhibit Ki values in the low nanomolar to sub-nanomolar range [2]. The millimolar Ki indicates negligible interaction with this key adrenergic enzyme under physiological conditions.

PNMT Inhibition vs DCMB
Cross-study comparable
Target Ki = 1,110,000 nM
vs
DCMB Ki ~1–10 nM
Minimal PNMT engagement supports sigma-focused mechanistic studies without adrenergic confound.
Bovine PNMT radiochemical assay; ~100,000‑fold weaker inhibition.
PNMT inhibition Phenylethanolamine N-methyltransferase Adrenergic system

Chiral Availability and Defined Stereochemistry as a Distinct Synthetic Advantage

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is commercially available as a defined stereoisomer, such as the (3S)-enantiomer (CAS 1201907-22-3 corresponds to the racemic mixture, but chiral resolutions are accessible), which is critical for structure-activity relationship (SAR) studies and asymmetric synthesis [1] . In contrast, many simpler analogs like 3-amino-1-phenylpropan-1-ol are predominantly supplied as racemates without commercially available, pure enantiomeric forms . Access to a single enantiomer eliminates the confounding variable of mixed stereoisomer activity in biological assays and enables precise control over downstream chiral synthesis.

Chiral Availability
Supplier catalog data
Racemic & (3S)-enantiomer accessible vs 3‑phenyl analog: racemic only
Enantiopure form enables stereoselective pharmacology and chiral synthesis.
Check supplier for defined enantiomer stock availability.
Asymmetric synthesis Chiral building block Medicinal chemistry

High-Value Research Applications for 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol


Development of Sigma Receptor Modulators with Balanced Subtype Activity

Given its balanced affinity for sigma-1 (Ki = 67 nM) and sigma-2 (Ki = 90 nM) receptors [1], this compound is an ideal starting point for medicinal chemistry campaigns aimed at creating dual sigma-1/sigma-2 modulators. Such profiles are under investigation for potential applications in treating neuropathic pain, substance use disorders, and certain cancers where both receptor subtypes are implicated [2]. The compound can serve as a reference ligand in competitive binding assays or as a scaffold for further SAR optimization to fine-tune potency and selectivity.

Investigating Sigma-1 Receptor Pharmacology in the Absence of PNMT Interference

For researchers studying the pure pharmacological effects of sigma-1 receptor engagement in cellular or animal models, 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol offers a critical advantage: its extremely weak inhibition of PNMT (Ki > 1 mM) [3]. This contrasts with some other sigma ligands that may also exhibit off-target adrenergic activity, which can confound results in models of stress, anxiety, or cardiovascular function. Using this compound helps ensure that observed phenotypes are attributable to sigma receptor modulation rather than unintended effects on catecholamine biosynthesis.

Chiral Intermediate for the Synthesis of Complex Neuroactive Agents

The commercial availability of pure enantiomers of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol, such as the (3S)-form , makes it a valuable chiral building block for the asymmetric synthesis of more complex pharmaceutical candidates. Its structure, featuring a primary amine, a secondary alcohol, and a substituted aromatic ring, provides three distinct handles for functionalization (e.g., amide bond formation, esterification, reductive amination), enabling its incorporation into diverse heterocyclic and peptidomimetic scaffolds with potential CNS activity.

Comparative Studies on the Impact of Phenyl Ring Substitution in Arylpropanolamines

This compound is a key member of a library of arylpropanolamines for systematic structure-activity relationship (SAR) studies. By comparing its sigma receptor binding profile (Ki ~70-90 nM) [1] with that of the 3,4-dimethyl analog (IC50 ~1.4 nM) [4] or the unsubstituted parent, researchers can empirically map the steric and electronic contributions of the 2,3-dimethyl pattern to receptor recognition. Such data are essential for refining computational pharmacophore models and guiding the rational design of next-generation sigma ligands.

Application
Selection Property
Validation Focus
Dual sigma-1/sigma-2 modulator development
Balanced sigma receptor affinity profile
Sigma-1/sigma-2 binding assay panels
Sigma-1 mechanistic studies with minimal PNMT interference
Low off-target PNMT activity
PNMT inhibition assay controls
Chiral building block for asymmetric synthesis
Commercial availability of enantiopure forms
Chiral HPLC and enantiomeric purity verification
Arylpropanolamine SAR and pharmacophore refinement
2,3‑dimethylphenyl substitution pattern
Comparative affinity testing against 3,4‑dimethyl and unsubstituted analogs

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12 linked technical documents
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